2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid
Description
2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a sulfamoyl (-SO₂NH₂) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the biphenyl scaffold. Biphenylcarboxylic acids are known for their roles in medicinal chemistry, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs) or enzyme inhibitors, with substituents critically influencing bioactivity and physicochemical properties .
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
3-phenyl-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
CDGLTYUANOKEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Sulfamoyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent patterns, synthesis routes, and biological activities:
Table 1: Structural and Functional Comparison of Biphenylcarboxylic Acid Derivatives
*Calculated based on formula C₁₃H₁₁NO₄S.
Key Observations:
Diflunisal (2',4'-difluoro-4-hydroxy derivative) demonstrates that electron-withdrawing groups (F, OH) at specific positions enhance anti-inflammatory activity and photosensitizing lytic effects .
Synthesis Methods :
- Solution coupling is a common route for sulfonamide-carboxamide derivatives (Compounds 24–28), utilizing carboxylic acid and sulfonamide precursors .
- Photochemical synthesis is employed for diflunisal derivatives, generating bioactive photoproducts under aerobic/anaerobic conditions .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
*LogP values estimated using substituent contribution methods.
Key Insights:
- Sulfamoyl vs. Sulfonamide : The sulfamoyl group (-SO₂NH₂) in the target compound may offer better solubility than bulkier sulfonamide-linked carboxamides (e.g., Compound 24) but lower than hydroxy derivatives (e.g., 2′-hydroxy analog) .
- Mechanistic Diversity : Diflunisal’s lytic activity involves free radicals and singlet oxygen, while carboxamide derivatives (Compounds 24–28) likely act via enzyme inhibition or receptor binding .
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